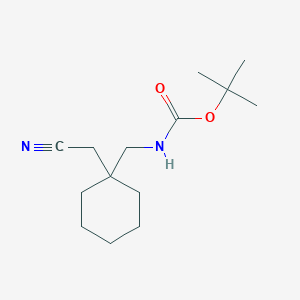
3-Azido-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Azido-5-(trifluoromethyl)pyridine typically involves the introduction of the azido group to a pre-formed trifluoromethylpyridine. One common method is the nucleophilic substitution reaction where a halogenated trifluoromethylpyridine reacts with sodium azide (NaN₃) under suitable conditions. For example:
Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Azido-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature to mild heating.
Reduction Reactions: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature to mild heating.
Major Products:
Substitution Reactions: Various substituted pyridines depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 3-Amino-5-(trifluoromethyl)pyridine.
Applications De Recherche Scientifique
Chemistry:
3-Azido-5-(trifluoromethyl)pyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazole derivatives. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the azido group allows for further functionalization.
Industry:
In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties may contribute to the efficacy and selectivity of agrochemical products.
Mécanisme D'action
The mechanism of action of 3-Azido-5-(trifluoromethyl)pyridine depends on its specific application. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In biological systems, the trifluoromethyl group can enhance the interaction of the compound with biological targets, improving its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- 3-Azido-2-(trifluoromethyl)pyridine
- 3-Azido-4-(trifluoromethyl)pyridine
- 3-Azido-6-(trifluoromethyl)pyridine
Uniqueness:
3-Azido-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the azido and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity and application potential in various fields.
Propriétés
IUPAC Name |
3-azido-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-5(12-13-10)3-11-2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCQJQQOJHWYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N=[N+]=[N-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-amino-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B8140459.png)

![di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8140468.png)



![5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8140496.png)





![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B8140549.png)
![3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine](/img/structure/B8140551.png)
